D-(+)-Trehalose dihydrate
D-(+)-Trehalose dihydrate
Disaccharide composed of two α-glucose units. Used as a protein stabilizer. Also used as a food additive in many processed foods.
Trehalose analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
Trehalose is a naturally occurring disaccharide which is used as a nontoxic cryoprotectant of enzymes, membranes and vaccines. It serves as a carbohydrate reserve in microorganisms and protects them from adverse conditions.
Certified pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to pharmacopeia primary standards.
Trehalose is a natural non-reducing disaccharide composed of two α-glucose units. It is found in all major groups of organisms except vertebrates, has biological functions as an osmolyte, storage reserve, and stress protectant, and has diverse commercial applications. Trehalose can also induce or enhance autophagy.
Trehalose analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
Trehalose is a naturally occurring disaccharide which is used as a nontoxic cryoprotectant of enzymes, membranes and vaccines. It serves as a carbohydrate reserve in microorganisms and protects them from adverse conditions.
Certified pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to pharmacopeia primary standards.
Trehalose is a natural non-reducing disaccharide composed of two α-glucose units. It is found in all major groups of organisms except vertebrates, has biological functions as an osmolyte, storage reserve, and stress protectant, and has diverse commercial applications. Trehalose can also induce or enhance autophagy.
Brand Name:
Vulcanchem
CAS No.:
6138-23-4
VCID:
VC21165665
InChI:
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12;/h3-20H,1-2H2;1H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1
SMILES:
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.O.O
Molecular Formula:
C12H24O12
Molecular Weight:
360.31 g/mol
D-(+)-Trehalose dihydrate
CAS No.: 6138-23-4
Cat. No.: VC21165665
Molecular Formula: C12H24O12
Molecular Weight: 360.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Disaccharide composed of two α-glucose units. Used as a protein stabilizer. Also used as a food additive in many processed foods. Trehalose analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. Trehalose is a naturally occurring disaccharide which is used as a nontoxic cryoprotectant of enzymes, membranes and vaccines. It serves as a carbohydrate reserve in microorganisms and protects them from adverse conditions. Certified pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to pharmacopeia primary standards. Trehalose is a natural non-reducing disaccharide composed of two α-glucose units. It is found in all major groups of organisms except vertebrates, has biological functions as an osmolyte, storage reserve, and stress protectant, and has diverse commercial applications. Trehalose can also induce or enhance autophagy. |
|---|---|
| CAS No. | 6138-23-4 |
| Molecular Formula | C12H24O12 |
| Molecular Weight | 360.31 g/mol |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol;hydrate |
| Standard InChI | InChI=1S/C12H22O11.H2O/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12;/h3-20H,1-2H2;1H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |
| Standard InChI Key | PZVLBICKVLYSRO-INJDEQCRSA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O.O |
| SMILES | C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.O.O |
| Canonical SMILES | C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.O |
| Appearance | Assay:≥95%A crystalline solid |
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